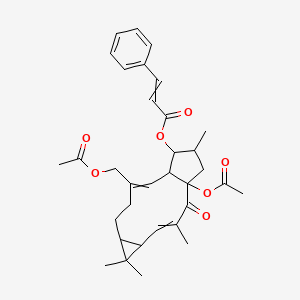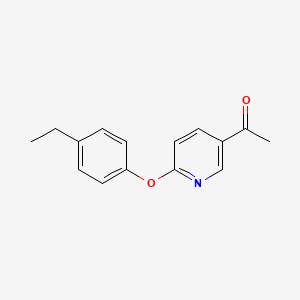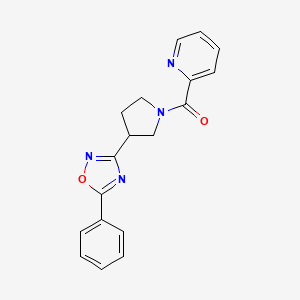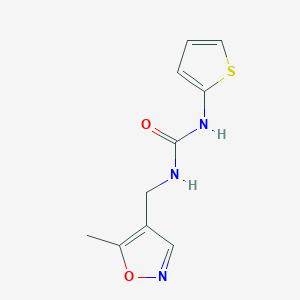
3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1889401-43-7 . It has a molecular weight of 197.64 . It is a versatile material widely used in scientific research, including drug discovery, organic synthesis, and biochemical studies.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12FNO2.ClH/c8-6-1-3-9(5-6)4-2-7(10)11;/h6H,1-5H2,(H,10,11);1H . This indicates that the molecule consists of a fluoropyrrolidine group attached to a propanoic acid group, and it is in the form of a hydrochloride salt .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Asymmetric Synthesis and Antibacterial Properties
- Asymmetric Synthesis and Antibacterial Activity : A compound related to 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride has been identified as a potent member of the quinolonecarboxylic acid class of antibacterial agents, demonstrating asymmetric synthesis and notable activity against both aerobic and anaerobic bacteria (Rosen et al., 1988).
Analytical Methods for Quality Control
- Quality Control in Pharmaceutical Ingredients : Analytical methods for quality control of active pharmaceutical ingredients, including derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride, have been developed, highlighting their importance in the synthesis of antimicrobial drugs (Zubkov et al., 2016).
Metabolic Activation Studies
- Metabolic Activation in Dipeptidyl Peptidase-IV Inhibitors : Studies show that analogs of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride used as Dipeptidyl Peptidase-IV inhibitors undergo metabolic activation, indicating their potential for bioactivation (Xu et al., 2004).
Synthesis Techniques
- Synthesis Using Azomethine Ylide Chemistry : The synthesis of small 3-fluoropyrrolidines, which include derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride, has been achieved through a 1,3-dipolar cycloaddition, demonstrating the versatility of this compound in organic synthesis (McAlpine et al., 2015).
Polymer Synthesis
- Synthesis of Polyether-bound Derivatives : Research on the synthesis of polymer-bound derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride has been conducted, which is significant for the development of drug-delivery systems (Ouchi et al., 1986).
Spectroscopic and Diffractometric Studies
- Characterization of Pharmaceutical Compounds : Spectroscopic and diffractometric techniques have been used to characterize polymorphic forms of derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride, emphasizing their importance in the pharmaceutical industry (Vogt et al., 2013).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
3-(3-fluoropyrrolidin-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c8-6-1-3-9(5-6)4-2-7(10)11;/h6H,1-5H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXGGPUFMLLEJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2381046.png)
![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)

![2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2381051.png)

![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)


![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)